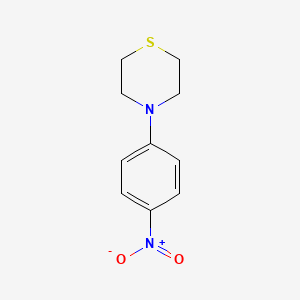

4-(4-Nitrophenyl)thiomorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c13-12(14)10-3-1-9(2-4-10)11-5-7-15-8-6-11/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHIMRCEUXJBGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389539 | |

| Record name | 4-(4-nitrophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90254-22-1 | |

| Record name | 4-(4-Nitrophenyl)thiomorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90254-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-nitrophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Structural Elucidation of 4-(4-Nitrophenyl)thiomorpholine: A Crystallographic and Computational Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiomorpholine Moiety in Medicinal Chemistry

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block in the development of a wide array of therapeutic agents.[1][2] Its unique physicochemical properties, particularly when compared to its oxo-analog, morpholine, make it a valuable component in drug design. The sulfur atom in the thiomorpholine ring increases lipophilicity and can act as a "soft spot" for metabolism, allowing for tailored pharmacokinetic profiles.[1] Derivatives of thiomorpholine have shown diverse biological activities, including antitubercular, antiprotozoal, antimalarial, antioxidant, and hypolipidemic effects.[3][4][5]

This guide focuses on the detailed crystal structure of a key precursor, 4-(4-nitrophenyl)thiomorpholine. Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for predicting its interactions with biological targets and for the rational design of novel therapeutics. Until recently, the crystal structure of this compound had not been published, representing a significant knowledge gap for medicinal chemists utilizing this precursor.[1][6] This document provides a comprehensive analysis of its synthesis, crystal structure determination, and key structural features, offering field-proven insights for its application in drug development.

Synthesis and Crystallization: A Deliberate Path to a Crystalline Solid

The synthesis of this compound is readily achieved through a nucleophilic aromatic substitution reaction.[1][7] This well-established method provides a high yield of the target compound. The causality behind this experimental choice lies in the reactivity of the starting materials and the stability of the resulting product, making it a reliable and reproducible synthetic route.

Experimental Protocol: Synthesis

A detailed, step-by-step methodology for the synthesis is as follows:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-fluoronitrobenzene and thiomorpholine in acetonitrile.

-

Base Addition: Add a suitable base, such as triethylamine (TEA), to the reaction mixture to act as a proton scavenger.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling, the reaction mixture is subjected to a standard aqueous work-up. The crude product is then purified by recrystallization or column chromatography to yield the pure this compound.

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in an appropriate solvent system. The choice of solvent is critical for obtaining high-quality crystals and often requires empirical screening.[8]

Crystal Structure Analysis: Unveiling the Molecular Architecture

The determination of the crystal structure of this compound was accomplished using single-crystal X-ray diffraction.[1] This powerful analytical technique allows for the precise measurement of the electron density distribution within the crystal, from which the atomic positions can be deduced.[9][10]

Crystallographic Data

The key crystallographic parameters for this compound are summarized in the table below. This data provides a quantitative description of the crystal lattice and the conditions under which the data was collected.[1]

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂O₂S |

| Molecular Weight (Mr) | 224.285 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3525(5) |

| b (Å) | 10.3755(4) |

| c (Å) | 7.4464(3) |

| β (°) | 96.325(2) |

| Volume (V) (ų) | 1025.34(7) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Radiation (Å) | MoKα (λ = 0.71073) |

| Calculated Density (ρcalc) | 1.453 g/cm³ |

| R1 [I > 2σ(I)] | 0.0324 |

| wR2 (all data) | 0.0811 |

Molecular Conformation

In the crystalline state, the thiomorpholine ring adopts a low-energy chair conformation.[1] A notable feature of the molecular structure is the orientation of the 4-nitrophenyl group, which is attached to the nitrogen atom (N4) in a quasi-axial position.[1][6] This contrasts with its morpholine analog, 4-(4-nitrophenyl)morpholine, where the 4-nitrophenyl group occupies a quasi-equatorial position.[1][11] This difference in conformation highlights the subtle yet significant influence of the heteroatom (sulfur vs. oxygen) on the overall molecular geometry.

Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is stabilized by a network of intermolecular interactions.[1] The molecules form centrosymmetric dimers through weak C-H···O hydrogen bonds.[1] These interactions involve the methylene groups adjacent to the sulfur atom and the oxygen atoms of the nitro group on a neighboring molecule.

Furthermore, the crystal packing is characterized by face-to-face aromatic stacking between the nitrophenyl rings of adjacent dimers.[1] The mean planes of the benzene rings are separated by a distance of 3.29 Å.[1] These combined interactions lead to a dense crystal packing, with a calculated packing index of 74.4%.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized, self-validating workflow for the X-ray crystallographic analysis of a small molecule like this compound.

-

Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[8] For small molecules, this is often done using an oil or glue on a glass fiber or loop.[9]

-

Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[10] The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted beams) is recorded on a detector.[8] For air-sensitive or delicate crystals, data collection is often performed at low temperatures (e.g., 100 K) to minimize radiation damage.[9]

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a file containing the Miller indices (h,k,l) and the corresponding intensities for each reflection.

-

Structure Solution: The processed data is used to solve the "phase problem" and obtain an initial model of the electron density. Programs like SHELXT are commonly used for this purpose.[1]

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies. Software such as SHELXL or NoSpherA2 is employed for refinement.[1]

-

Structure Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any unassigned electron density. Tools like CheckCIF are used for this validation step.

-

Analysis and Visualization: The final validated crystal structure is then analyzed to understand its molecular geometry, intermolecular interactions, and packing. Software like Mercury and Platon are used for visualization and further analysis.[1]

Implications for Drug Development

The detailed structural characterization of this compound provides a solid foundation for its use in drug discovery. The established conformation of the thiomorpholine ring and the quasi-axial orientation of the nitrophenyl group are critical parameters for computational modeling studies, such as molecular docking and pharmacophore modeling. This knowledge allows for a more accurate prediction of how derivatives of this compound will bind to their biological targets.

Moreover, understanding the intermolecular interactions that govern the crystal packing can provide insights into the solid-state properties of the compound, such as solubility and stability, which are crucial considerations in drug formulation. The distinct structural differences between this compound and its morpholine counterpart underscore the importance of empirical structure determination, as subtle changes in the molecular scaffold can lead to significant conformational alterations.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound, a key precursor in medicinal chemistry. Through a combination of reliable synthesis, high-resolution single-crystal X-ray diffraction, and detailed structural analysis, a complete understanding of its molecular architecture has been achieved. The insights gained from this structural elucidation are invaluable for researchers and scientists in the field of drug development, enabling a more rational and structure-guided approach to the design of novel therapeutics based on the versatile thiomorpholine scaffold.

References

-

Palme, P. R., Goddard, R., Imming, P., & Seidel, R. W. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1833. [Link]

-

Wang, L.-J., Li, W.-W., Yang, S.-Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1835. [Link]

-

PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

Palme, P. R., Goddard, R., Imming, P., & Seidel, R. W. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. ResearchGate. [Link]

-

Wang, L.-J., Li, W.-W., Yang, S.-Y., & Yang, L. (2012). (PDF) 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-267. [Link]

-

Warren, G. L., Do, T. D., Kelley, B. P., Nicholls, A., & Warren, S. D. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(8), 669–681. [Link]

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

-

Wikipedia. (2024). X-ray crystallography. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

Rekka, E. A., Retsas, S., & Kourounakis, P. N. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(7), 501–508. [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-267. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Nitrophenyl)thiomorpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(4-Nitrophenyl)thiomorpholine, a key precursor in medicinal chemistry. Synthesizing data from recent structural characterization studies and spectroscopic analyses, this document details the molecule's synthesis, structural features, key physicochemical properties, and chemical reactivity, offering field-proven insights for its application in drug discovery and development.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a heterocyclic compound of significant interest in the synthesis of pharmacologically active agents. Its structure uniquely combines a thiomorpholine ring, a known bioisostere for the morpholine group, with a nitrophenyl moiety. The thiomorpholine group, with its sulfur atom, increases lipophilicity compared to its morpholine analog and introduces a "metabolically soft spot," allowing for potential oxidation to sulfoxides and sulfones, which can be leveraged in drug design.

The primary utility of this compound lies in its role as a precursor to 4-thiomorpholinoaniline. The straightforward reduction of the nitro group yields a versatile primary amine that serves as a crucial building block for constructing more complex molecules through reactions like amide coupling. This aniline derivative is incorporated into a wide array of potential therapeutics, including kinase inhibitors, reverse transcriptase inhibitors, and agents with antibiotic, antifungal, and antimycobacterial properties. This guide will delve into the fundamental properties that underpin the utility of this compound as a synthetic intermediate.

Synthesis and Structural Elucidation

The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established method provides a reliable and high-yielding route to the target compound.

Synthetic Protocol

The primary synthesis involves the reaction of thiomorpholine with an activated aryl halide, such as 4-fluoronitrobenzene, in the presence of a base to neutralize the hydrofluoric acid byproduct.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a round-bottom flask, dissolve thiomorpholine (1.0 equivalent) and a suitable base such as triethylamine (TEA, ~5.0 equivalents) in a polar aprotic solvent like acetonitrile.

-

Addition of Aryl Halide: To the stirred solution, add 4-fluoronitrobenzene (1.0 equivalent).

-

Reaction Condition: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.

-

Purification: The crude product is then purified by recrystallization, typically from ethanol, to yield the final product as a crystalline solid.

Causality Behind Experimental Choices:

-

Solvent: Acetonitrile is a common choice as it is a polar aprotic solvent that can dissolve the reactants and facilitate the SNAr mechanism without interfering with the reaction.

-

Base: Triethylamine is a non-nucleophilic organic base used to scavenge the HF generated during the reaction, driving the equilibrium towards the product.

-

Leaving Group: Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly activates the aromatic ring towards nucleophilic attack.

Fig 1. Synthetic workflow for this compound.

Crystal and Molecular Structure

Recent X-ray crystallography studies have definitively elucidated the solid-state structure of this compound. Key findings from this analysis include:

-

Thiomorpholine Ring Conformation: As expected, the six-membered thiomorpholine ring adopts a low-energy chair conformation.[1]

-

Nitrophenyl Group Orientation: The 4-nitrophenyl substituent is positioned in a quasi-axial orientation on the thiomorpholine ring.

-

Intermolecular Interactions: In the crystal lattice, molecules form centrosymmetric dimers. This packing is stabilized by weak intermolecular C–H···O hydrogen bonds between the methylene groups adjacent to the sulfur atom and an oxygen atom of the nitro group on a neighboring molecule.[1] Face-to-face aromatic stacking also contributes to the crystal packing.

This defined solid-state structure is crucial for understanding its physical properties, such as melting point and solubility, and provides a basis for computational modeling in drug design.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its use as a synthetic precursor. The following tables summarize its key physical properties and the spectroscopic data used for its identification and quality control.

Physical Properties

| Property | Value | Source |

| CAS Number | 90254-22-1 | |

| Molecular Formula | C₁₀H₁₂N₂O₂S | |

| Molecular Weight | 224.28 g/mol | |

| Appearance | Crystalline Solid | |

| Melting Point | 142 °C | [1] |

| Solubility | Soluble in Chloroform-d (for NMR) | [1] |

Spectroscopic Data

The identity and purity of this compound are confirmed by a combination of NMR and mass spectrometry techniques.

| Data Type | Values |

| ¹H NMR (402 MHz, CDCl₃) | δ 8.08 (m, 2H), 6.75 (m, 2H), 3.82 (m, 4H), 2.68 (m, 4H) ppm |

| ¹³C NMR (101 MHz, CDCl₃) | δ 153.5, 138.1, 126.2, 112.8, 50.3, 25.8 ppm |

| HRMS (EI⁺) | m/z 224.061650 (calculated for [C₁₀H₁₂N₂O₂S]⁺: 224.061400) |

Interpretation of Spectroscopic Data:

-

¹H NMR: The two multiplets in the aromatic region (δ 8.08 and 6.75) correspond to the AA'BB' system of the para-substituted benzene ring. The two multiplets at δ 3.82 and 2.68 represent the protons on the thiomorpholine ring, specifically those adjacent to the nitrogen and sulfur atoms, respectively.

-

¹³C NMR: The signals at δ 153.5, 138.1, 126.2, and 112.8 correspond to the four distinct carbon environments in the aromatic ring. The peaks at δ 50.3 and 25.8 are assigned to the carbons of the thiomorpholine ring.

-

HRMS: The high-resolution mass spectrometry data provides an exact mass measurement, which confirms the elemental composition of the molecule with high confidence.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the nitro group and the thiomorpholine sulfur atom.

Reduction of the Nitro Group

The most common and critical reaction is the reduction of the aromatic nitro group to a primary amine, yielding 4-thiomorpholinoaniline. This transformation unlocks its potential as a building block in medicinal chemistry.

Common Reduction Methods:

-

Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate).

-

Metal-Acid Systems: Classic methods like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

-

Hydrazine-based Reduction: Using hydrazine hydrate in the presence of a catalyst like ferric chloride (FeCl₃) and activated carbon.

The resulting 4-thiomorpholinoaniline is a valuable intermediate for synthesizing a variety of bioactive molecules, including kinase inhibitors for oncology and immunology.

Oxidation of the Thiomorpholine Sulfur

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, providing another avenue for molecular diversification. This property is often exploited in drug metabolism studies and for the synthesis of analogs with altered physicochemical properties.

-

Sulfoxide Formation: Mild oxidizing agents can convert the sulfide to a sulfoxide.

-

Sulfone Formation: Stronger oxidizing agents can further oxidize the sulfide or the sulfoxide to the corresponding sulfone, this compound 1,1-dioxide.

The oxidation state of the sulfur can significantly impact the polarity, solubility, and metabolic stability of the final drug candidate.

Fig 2. Key chemical transformations of the precursor.

Conclusion

This compound is a well-characterized and synthetically accessible precursor with significant value for drug discovery and development. Its straightforward synthesis, predictable reactivity, and the useful properties of its derivatives make it an important tool for medicinal chemists. The detailed physicochemical and structural data presented in this guide provide a solid foundation for its effective application in the laboratory, enabling the streamlined development of novel therapeutic agents. The self-validating nature of its characterization—from synthesis to spectroscopic and structural confirmation—ensures a high degree of confidence and reproducibility for researchers in the field.

References

-

Palme, P. R., Goddard, R., Imming, P., & Seidel, R. W. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. Available at: [Link]

-

Palme, P. R., Goddard, R., Imming, P., & Seidel, R. W. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Wang, L.-J., Li, W.-W., Yang, S.-Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235. Available at: [Link]

-

ResearchGate. (2011). 4-(4-Nitrophenyl)morpholine. Available at: [Link]

-

PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 4-(4-aminophenyl)-3-morpholinone.

-

The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design. Available at: [Link]

-

ResearchGate. (2024). Crystal structure of 1, viewed (a) along the crystallographic c-axis... Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-(4-Nitrophenyl)thiomorpholine from 4-Fluoronitrobenzene

Executive Summary

This guide provides a comprehensive technical overview of the synthesis of 4-(4-Nitrophenyl)thiomorpholine, a pivotal intermediate in medicinal chemistry and drug development. The primary synthetic route detailed herein is the nucleophilic aromatic substitution (SNAr) reaction between 4-fluoronitrobenzene and thiomorpholine. We will explore the underlying chemical principles, provide a field-proven, step-by-step experimental protocol, and discuss critical parameters for reaction optimization and safety. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a robust and reliable methodology for the preparation of this valuable molecular scaffold.

Introduction: The Strategic Importance of this compound

This compound serves as a crucial precursor for the corresponding 4-thiomorpholinoaniline, which is a versatile building block in the synthesis of a wide range of biologically active compounds.[1][2] The thiomorpholine moiety is of particular interest in drug design. As a bioisostere of the morpholine group, the substitution of the oxygen atom with sulfur increases the molecule's lipophilicity, which can significantly impact its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[1] Furthermore, the sulfur atom introduces a "metabolically soft spot," prone to oxidation, a property that can be strategically exploited in prodrug design.[1]

The subsequent reduction of the nitro group on the this compound scaffold yields an aniline derivative, opening a gateway for further functionalization, typically through amide coupling reactions.[1] This versatility has led to its incorporation into molecules developed as kinase inhibitors, antimycobacterial agents, and therapies for diabetes and migraines.[1]

Theoretical Framework: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of this compound from 4-fluoronitrobenzene is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] Unlike electrophilic substitutions which are characteristic of electron-rich aromatic rings, SNAr reactions occur on electron-deficient aromatic systems.[3]

The reaction proceeds via a two-step addition-elimination mechanism.[4][5]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of the nucleophile (the secondary amine of thiomorpholine) on the carbon atom bearing the leaving group (fluorine). This step is possible only because the aromatic ring is "activated" by a strong electron-withdrawing group—in this case, the nitro group (NO₂) positioned para to the leaving group. This group delocalizes the negative charge of the intermediate through resonance, stabilizing it. This resonance-stabilized intermediate is known as a Meisenheimer complex.[3][4]

-

Elimination and Aromaticity Restoration : In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.

The choice of 4-fluoronitrobenzene as the substrate is deliberate. The high electronegativity of the fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. While typically a poor leaving group in SN1 and SN2 reactions, fluoride is an excellent leaving group in SNAr because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.

Sources

Decoding Intermolecular Interactions: A Technical Guide to the Hirshfeld Surface Analysis of 4-(4-Nitrophenyl)thiomorpholine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and development, a profound understanding of a molecule's crystal structure and its intermolecular interactions is paramount. These non-covalent interactions govern critical physicochemical properties such as solubility, stability, and bioavailability, ultimately influencing a drug candidate's efficacy and developability. Hirshfeld surface analysis has emerged as a powerful computational tool to visualize and quantify these intricate interactions within a crystal lattice. This in-depth technical guide focuses on the Hirshfeld surface analysis of 4-(4-Nitrophenyl)thiomorpholine, a significant precursor in medicinal chemistry. By dissecting its crystal structure, we will illuminate the nature and relative contributions of various intermolecular forces, providing a framework for rational drug design and solid-state characterization.

Introduction: The "Why" of Hirshfeld Surface Analysis in Drug Development

The journey of a drug from a promising molecule to a therapeutic agent is fraught with challenges, many of which are rooted in its solid-state properties. Molecules within a crystal are not isolated entities; they are engaged in a complex network of intermolecular interactions that dictate the overall crystal packing.[1] Traditional methods often focus on specific interactions, but Hirshfeld surface analysis offers a holistic and visually intuitive approach to understanding the complete intermolecular environment of a molecule.[2]

For drug development professionals, this analysis provides critical insights into:

-

Polymorph Prediction and Control: Different crystal forms (polymorphs) of the same active pharmaceutical ingredient (API) can exhibit vastly different properties. Hirshfeld analysis helps in understanding the energetic landscape of intermolecular interactions, aiding in the identification and selection of the most stable polymorph.

-

Solubility and Dissolution Rate Modulation: The strength and nature of intermolecular interactions directly impact how readily a molecule dissolves. By identifying key interaction sites, formulation scientists can devise strategies to enhance solubility.

-

Hygroscopicity Assessment: The propensity of a compound to absorb atmospheric moisture is linked to the availability of strong hydrogen bond donors and acceptors. Hirshfeld analysis can pinpoint these sites on the molecular surface.

-

Co-crystal and Salt Formation Propensity: Understanding the intermolecular interactions of an API can guide the selection of suitable co-formers or counterions to create novel solid forms with improved properties.

The thiomorpholine moiety, a sulfur-containing analog of morpholine, is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents.[3][4] Its derivative, this compound, serves as a key building block in the synthesis of various biologically active compounds.[5] A detailed analysis of its solid-state structure is therefore of significant academic and industrial interest.

Theoretical Foundations of Hirshfeld Surface Analysis

The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by partitioning the crystal's electron density into regions associated with each molecule.[6] This partitioning is based on the promolecule model, where the electron density of the crystal is approximated by the sum of the electron densities of the individual, non-interacting atoms. The surface is defined as the region where the contribution of a given molecule to the promolecule electron density is equal to the sum of the contributions from all other molecules.[6]

Several key properties are mapped onto the Hirshfeld surface to visualize and quantify intermolecular interactions:

-

d_norm (Normalized Contact Distance): This is the most commonly used property. It is a normalized distance that combines d_i (the distance from the surface to the nearest nucleus inside the surface) and d_e (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms.[7]

-

Shape Index and Curvedness: These properties describe the three-dimensional shape of the surface. The shape index is particularly useful for identifying π-π stacking interactions, which appear as characteristic red and blue triangles.[2] Curvedness reflects the "flatness" of the surface, with low curvedness indicating planar regions.

-

2D Fingerprint Plots: These plots are a powerful way to summarize all the intermolecular contacts in a crystal.[8] A fingerprint plot is a two-dimensional histogram of d_i versus d_e, where each point represents a specific type of contact. The color of the plot indicates the density of points, with warmer colors representing a higher frequency of that particular contact.[9]

Experimental and Computational Workflow

The Hirshfeld surface analysis of this compound is predicated on obtaining high-quality single-crystal X-ray diffraction data. The following workflow outlines the essential steps from synthesis to analysis.

Figure 1: A generalized workflow for Hirshfeld surface analysis.

Synthesis and Crystallization Protocol

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine.[5][10]

Step-by-Step Protocol:

-

Reaction Setup: To a solution of thiomorpholine in a suitable solvent (e.g., acetonitrile), an equimolar amount of 4-fluoronitrobenzene and a base (e.g., potassium carbonate) are added.

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

-

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., dichloromethane/hexane).

X-ray Crystallography and Hirshfeld Surface Generation

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The resulting data is used to solve and refine the crystal structure, yielding a Crystallographic Information File (CIF). This CIF file contains the atomic coordinates and unit cell parameters necessary for the Hirshfeld surface analysis.[7]

The Hirshfeld surface analysis is performed using the CrystalExplorer software.[11] The CIF file is imported into the program, and the Hirshfeld surfaces and corresponding fingerprint plots are generated.[12][13]

Hirshfeld Surface Analysis of this compound: A Case Study

A recent study by Fleck et al. (2024) provides a detailed structural characterization of this compound.[5][10] The following analysis is based on the findings presented in their work.

Crystal Data Summary:

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂O₂S |

| Molecular Weight | 224.285 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 13.3525(5) Å |

| b | 10.3755(4) Å |

| c | 7.4464(3) Å |

| β | 96.325(2)° |

| Volume | 1025.34(7) ų |

| Z | 4 |

| Temperature | 100(2) K |

Data sourced from Fleck et al. (2024)[5]

Visualizing Intermolecular Contacts with d_norm

The Hirshfeld surface of this compound mapped with d_norm reveals distinct regions of intermolecular contacts.[5] The most prominent features are the bright red spots, indicating contacts that are shorter than the van der Waals separation and thus represent the strongest intermolecular interactions.[5] In this structure, these red areas correspond to C–H···O weak hydrogen bonds.[5] Specifically, these interactions involve the methylene groups of the thiomorpholine ring and the oxygen atoms of the nitro group on a neighboring molecule.[5] An additional shorter C–H···O contact is observed between a hydrogen atom on the phenyl ring and a nitro group oxygen atom.[5]

Deconvoluting Interactions with 2D Fingerprint Plots

The 2D fingerprint plot provides a quantitative summary of the intermolecular contacts.[5] By decomposing the full fingerprint plot into contributions from different atom pairs, we can assess the relative importance of each type of interaction.

| Interaction Type | Contribution (%) | Description |

| H···H | ~40-50% | Represents the largest contribution, typical for organic molecules. These are generally weak, non-directional contacts. |

| O···H / H···O | ~20-30% | Corresponds to the C–H···O hydrogen bonds. The sharp spikes in the fingerprint plot are characteristic of these directional interactions.[5] |

| C···H / H···C | ~10-15% | Arise from contacts between the phenyl ring and hydrogen atoms on adjacent molecules. |

| S···H / H···S | ~5-10% | Involve the sulfur atom of the thiomorpholine ring.[5] |

| C···C | Minor | The fingerprint plot does not show a pronounced feature for C···C contacts, suggesting that π-π stacking interactions are not the dominant packing force.[5] |

Note: The percentage contributions are estimates based on typical fingerprint plots for similar molecules and the description in the source.

The fingerprint plot for this compound clearly shows that O···H contacts are a major contributor to the crystal packing, consistent with the d_norm surface analysis.[5]

Figure 2: A conceptual representation of a 2D fingerprint plot.

Conformational Analysis and Packing Effects

An interesting observation from the study by Fleck et al. is the difference between the solid-state conformation and the energy-minimized structure calculated using Density Functional Theory (DFT).[5] In the crystal, the 4-nitrophenyl group is in a quasi-axial position on the thiomorpholine ring.[5] However, the DFT calculations for an isolated molecule show that a quasi-equatorial position is energetically more favorable.[5] This discrepancy highlights the significant role of intermolecular interactions in dictating the molecular conformation in the solid state.[5] The formation of centrosymmetric dimers through C–H···O hydrogen bonds and face-to-face aromatic stacking stabilizes the quasi-axial conformation in the crystal lattice.[5][10]

Implications for Drug Design and Formulation

The detailed understanding of the intermolecular interactions in this compound has several practical implications:

-

Lead Optimization: When this scaffold is incorporated into a larger drug molecule, the identified interaction "hotspots" (the nitro group oxygens and the methylene hydrogens adjacent to the sulfur) are likely to play a key role in binding to a biological target. Medicinal chemists can leverage this information to design derivatives with enhanced binding affinity.

-

Crystal Engineering: The dominant C–H···O interactions provide a clear strategy for crystal engineering. By introducing or modifying hydrogen bond donors and acceptors, it may be possible to create new crystal forms with tailored properties.

-

Formulation Development: The propensity for hydrogen bonding suggests that the compound's solubility may be sensitive to the pH and the presence of excipients that can compete for these interactions. This knowledge can guide the selection of appropriate formulation strategies.

Conclusion

Hirshfeld surface analysis provides a powerful and intuitive platform for dissecting the complex world of intermolecular interactions in molecular crystals. The case study of this compound demonstrates how this technique can reveal not only the types of interactions present but also their relative contributions and their influence on molecular conformation. For researchers in drug discovery and development, a thorough understanding of these solid-state phenomena is not merely an academic exercise but a crucial component of a successful drug development program. By integrating Hirshfeld surface analysis into their workflow, scientists can make more informed decisions, leading to the development of safer, more effective, and more stable medicines.

References

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Fleck, M., et al. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. ResearchGate. [Link]

-

Rajalakshmi, K., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure, 1264, 133235. [Link]

-

Fleck, M. (2022). Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 295-299. [Link]

-

Fleck, M., et al. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1824. [Link]

-

Katsoulakou, E., et al. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(10), 139. [Link]

-

Sreenatha, N., et al. (2022). Synthesis, molecular structure and Hirshfeld surface analysis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74-78. [Link]

-

Bouacida, S., et al. (2024). Crystal structure, Hirshfeld surface analysis, conduction mechanism and electrical modulus study of the new organic–inorganic compound [C8H10NO]2HgBr4. RSC Advances, 14(13), 9033-9047. [Link]

-

Rehman, AU., et al. (2023). A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[1][14]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. Molecules, 28(12), 4700. [Link]

-

Al-Resayes, S. I., et al. (2025). Design, Structural Analysis, Hirshfeld Surface Study, and Molecular Docking of an o-Dianisidine-Based Compound for Pharmaceutical Applications. ResearchGate. [Link]

-

Katsoulakou, E., et al. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(10), 139. [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. CrystalExplorer. [Link]

-

Kurbanov, K. A., et al. (2023). The Hirshfeld Surface and Fingerprint Plot Analysis of Weak Interactions in The Crystal Structure of Trimeric Complex of Coper(I). Lupine Publishers. [Link]

-

SB. (2023, February 12). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer [Video]. YouTube. [Link]

-

Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235. [Link]

-

DB Infotech. (2023, February 4). How to Create Hirshfeld Surface Using Crystal Explorer [Video]. YouTube. [Link]

-

CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. CrystalExplorer. [Link]

-

Wang, L. J., et al. (2012). (PDF) 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

-

CrystalExplorer. (n.d.). Fingerprint Plots. CrystalExplorer. [Link]

-

CrystalExplorer. (n.d.). Getting Started with CrystalExplorer. CrystalExplorer. [Link]

-

Foroutan-Nejad, C., et al. (2019). On the Intermolecular Interactions in Thiophene-Cored Single-Stacking Junctions. Molecules, 24(18), 3326. [Link]

-

SB. (2023, January 29). How to get, install crystal explorer and applications | Getting Started with CrystalExplorer [Video]. YouTube. [Link]

-

Kaur, J., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 303-327. [Link]

-

Kaur, J., et al. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

-

Rekka, E. A., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(5), 326-334. [Link]

Sources

- 1. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. crystalexplorer.net [crystalexplorer.net]

- 7. Crystal structure, Hirshfeld surface analysis, conduction mechanism and electrical modulus study of the new organic–inorganic compound [C 8 H 10 NO] 2 ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00689E [pubs.rsc.org]

- 8. crystalexplorer.net [crystalexplorer.net]

- 9. lupinepublishers.com [lupinepublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. crystalexplorer.net [crystalexplorer.net]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Quantum Landscape of 4-(4-Nitrophenyl)thiomorpholine: A DFT-Driven Technical Guide

Foreword: Bridging Computation and Chemistry in Drug Discovery

In the modern era of drug development, the intricate dance of molecular recognition is no longer solely the domain of wet-lab experimentation. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool, offering a quantum mechanical lens to scrutinize molecular structures, electronics, and reactivity. This guide provides an in-depth technical exploration of DFT calculations applied to 4-(4-Nitrophenyl)thiomorpholine, a significant heterocyclic compound. This molecule serves as a vital precursor for 4-thiomorpholinoaniline, a building block in a diverse array of therapeutic agents, from kinase inhibitors to antimycobacterial agents[1].

The thiomorpholine moiety, a sulfur-containing analogue of morpholine, is a privileged scaffold in medicinal chemistry. The inclusion of sulfur enhances lipophilicity and can introduce a "soft spot" for metabolism, properties of considerable interest in tuning the pharmacokinetic profile of a drug candidate[1][2]. When coupled with a 4-nitrophenyl group, the resulting molecule presents a fascinating case for computational study, with the electron-withdrawing nitro group significantly influencing the electronic landscape of the entire structure.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale, methodology, and application of DFT calculations for this class of compounds. We will delve into the causality behind computational choices, ensuring that the described protocols are not merely a series of steps but a self-validating scientific narrative.

The Strategic Imperative for DFT Analysis

Before embarking on any computational study, it is crucial to define the scientific questions we aim to answer. For this compound, DFT calculations can provide invaluable insights into:

-

Three-Dimensional Conformation: Determining the most stable (lowest energy) geometry of the molecule in a gaseous phase, which provides a baseline understanding of its intrinsic structural preferences, free from intermolecular forces present in the solid state[1].

-

Electronic Properties: Quantifying the distribution of electrons within the molecule through analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP). This is critical for predicting reactivity and intermolecular interactions[3][4][5].

-

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule. This theoretical spectrum can be used to complement and validate experimental spectroscopic data[3][6].

-

Intermolecular Interactions: While DFT of a single molecule doesn't directly compute intermolecular forces, the resulting electronic information is foundational for more advanced studies like Hirshfeld surface analysis, which can elucidate packing effects in the crystalline state[1][7][8][9].

The following diagram illustrates the logical workflow of a comprehensive DFT study on this compound.

Caption: A schematic overview of the DFT calculation workflow.

Methodological Deep Dive: A Self-Validating Protocol

The reliability of DFT calculations hinges on the judicious selection of the computational method, specifically the functional and the basis set. This choice is not arbitrary but is guided by a balance of computational cost and accuracy for the specific molecular system.

The Functional and Basis Set: A Deliberate Choice

For organic molecules containing nitro groups and second-row elements like sulfur, the B3LYP hybrid functional has consistently provided reliable results for geometries and electronic properties[3][10]. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of conjugated systems.

The choice of the basis set is equally critical. A split-valence basis set like 6-311G is a good starting point, as it provides flexibility for valence electrons, which are most involved in chemical bonding[11]. To this, we add:

-

Polarization functions (d,p): These are essential for accurately describing the anisotropic electron distribution in molecules with heteroatoms and π-systems.

-

Diffuse functions (++): These are important for describing the behavior of electrons far from the nucleus, which is particularly relevant for the nitro group and for calculating accurate electronic properties.

Therefore, the B3LYP/6-311++G(d,p) level of theory represents a robust and well-validated choice for this study[12].

Step-by-Step Computational Protocol

-

Input Structure Generation: The initial 3D coordinates of this compound are generated using a molecular builder and subjected to a preliminary geometry cleanup using molecular mechanics.

-

Geometry Optimization: A full geometry optimization is performed in the gas phase using the chosen level of theory (B3LYP/6-311++G(d,p)). This iterative process adjusts the positions of all atoms until a stationary point on the potential energy surface is found.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational frequencies for IR and Raman spectra.

-

-

Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to derive:

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

The Molecular Electrostatic Potential (MEP) mapped onto the electron density surface.

-

Results and Scientific Interpretation

Optimized Molecular Geometry

The DFT calculations reveal that in its gaseous, energy-minimized state, the thiomorpholine ring adopts a stable chair conformation. A key finding is that the 4-nitrophenyl group is situated in a quasi-equatorial position[1]. This contrasts with its quasi-axial orientation in the solid-state crystal structure, highlighting the significant influence of intermolecular packing forces, such as C–H···O hydrogen bonds, in the crystal lattice[1][13].

| Parameter | DFT Optimized (Gas Phase) | X-ray Crystallography (Solid State) |

| Thiomorpholine Conformation | Chair | Chair |

| 4-Nitrophenyl Position | Quasi-equatorial | Quasi-axial |

| C6-S1-C2 Bond Angle | ~96.5° | ~99.6° |

| C-N (Aryl-Amine) Bond Length | ~1.390 Å | ~1.380 Å |

| (Note: Values are approximate and serve for comparative purposes. Specific calculated and experimental values can be found in the cited literature[13].) |

This discrepancy between the gas-phase and solid-state conformations is a critical insight for drug design. It suggests that the molecule possesses conformational flexibility, which could be crucial for its binding to a biological target.

Caption: The influence of intermolecular forces on molecular conformation.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are key players in chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity[14].

| Orbital | Energy (eV) | Description |

| HOMO | -6.89 | Primarily localized on the thiomorpholine ring and the nitrogen atom, indicating these are the main sites for electrophilic attack. |

| LUMO | -2.85 | Predominantly distributed over the 4-nitrophenyl ring, especially the nitro group, signifying this as the primary region for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 4.04 | A moderate energy gap, suggesting a balance of stability and reactivity. This value is crucial for understanding charge transfer within the molecule[15]. |

The distinct localization of the HOMO and LUMO orbitals indicates a significant potential for intramolecular charge transfer from the electron-rich thiomorpholine moiety to the electron-deficient nitrophenyl ring. This electronic characteristic is often sought after in the design of bioactive molecules[16].

Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions[4][5]. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

-

Red/Yellow Regions (Negative Potential): These areas are rich in electrons and are prone to electrophilic attack. For this compound, the most negative potential is concentrated around the oxygen atoms of the nitro group. This makes them prime sites for hydrogen bonding[17].

-

Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms of the thiomorpholine ring.

The MEP analysis corroborates the findings from the HOMO-LUMO analysis and provides a more intuitive picture of the molecule's reactivity. In a drug design context, the MEP map can be used to predict how the molecule might interact with the amino acid residues in a protein's binding pocket[4][18].

Vibrational Analysis

The calculated vibrational frequencies, when scaled by an appropriate factor (typically ~0.96 for B3LYP functionals), can be compared with experimental IR and Raman spectra. Key predicted vibrational modes include:

| Wavenumber (cm⁻¹) | Assignment |

| ~2900-3000 | C-H stretching vibrations of the thiomorpholine and phenyl rings[6]. |

| ~1590 and ~1340 | Asymmetric and symmetric stretching of the N-O bonds in the nitro group, respectively. These are characteristic and strong absorptions. |

| ~1100-1200 | C-N stretching vibrations. |

| ~600-700 | C-S stretching vibrations of the thiomorpholine ring. |

This theoretical vibrational data is invaluable for confirming the identity and purity of the synthesized compound and for providing a more complete structural characterization.

Conclusion: From Quantum Mechanics to Therapeutic Potential

The DFT calculations performed on this compound provide a detailed and multi-faceted understanding of its structural and electronic properties. We have demonstrated that:

-

The molecule exhibits conformational flexibility, with its solid-state structure being influenced by intermolecular forces.

-

The electronic landscape is characterized by a distinct separation of electron-rich (thiomorpholine) and electron-poor (nitrophenyl) regions, suggesting a propensity for intramolecular charge transfer.

-

The MEP and HOMO-LUMO analyses identify the key sites for electrophilic and nucleophilic attack, offering a roadmap for predicting its interactions with biological targets.

This in-depth computational characterization provides a solid foundation for the rational design of novel therapeutic agents based on the this compound scaffold. By understanding the quantum mechanical underpinnings of this molecule, researchers can make more informed decisions in the quest for new and improved medicines.

References

-

Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Structural Characterization of this compound, a Precursor in Medicinal Chemistry. (2024). MDPI. Retrieved January 27, 2026, from [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. Retrieved January 27, 2026, from [Link]

-

DFT study on the adsorption of p-nitrophenol over vacancy and Pt-doped graphene sheets. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Molecular Structure, HOMO-LUMO and Vibrational Analysis of Ergoline by Density Functional Theory. (n.d.). Nepal Journals Online. Retrieved January 27, 2026, from [Link]

-

Structural, NBO, HOMO-LUMO Analysis Using DFT and Molecular Docking Analysis of Bioactive 3,4-Difluoroacetophenone-Thiosemicarbazone as a Potential Anticancer Agent. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. (2024). arXiv. Retrieved January 27, 2026, from [Link]

-

4-(4-Nitrophenyl)morpholine. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Structural Characterization of this compound, a Precursor in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]

-

The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2020). MDPI. Retrieved January 27, 2026, from [Link]

-

Synthesis, crystal structure, vibrational properties and DFT studies of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1][3][19]triazolo[4,3-a]quinazon-5(4H)-one. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. (2018). ACS Publications. Retrieved January 27, 2026, from [Link]

-

Application of molecular electrostatic potentials in drug design. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Hirshfeld surface analysis. (2017). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. (2023). Scholars Middle East Publishers. Retrieved January 27, 2026, from [Link]

-

Adsorption of some Nitrophenols onto Graphene and Functionalized Graphene Sheets: Quantum Mechanics Calculations, Monte Carlo, and Molecular Dynamics Simulations. (2022). Chemical Methodologies. Retrieved January 27, 2026, from [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). ChemRxiv. Retrieved January 27, 2026, from [Link]

-

Morphine studied by Vibrational Spectroscopy and DFT calculations. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

An Antioxidant Potential, Quantum-Chemical and Molecular Docking Study of the Major Chemical Constituents Present in the Leaves of Curatella americana Linn. (2018). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Basis Sets. (n.d.). Gaussian.com. Retrieved January 27, 2026, from [Link]

-

CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. (2021). International Union of Crystallography. Retrieved January 27, 2026, from [Link]

-

A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[3]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. (2023). MDPI. Retrieved January 27, 2026, from [Link]

-

Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. (2019). ACS Publications. Retrieved January 27, 2026, from [Link]

-

Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Integrated DFT Study of CO2 Capture and Utilization in Gingerol Extraction Using Choline Chloride–Lactic Acid Deep Eutectic Solvent. (2024). MDPI. Retrieved January 27, 2026, from [Link]

-

Basis Set FAQ. (n.d.). Wavefunction, Inc. Retrieved January 27, 2026, from [Link]

-

How to Create Hirshfeld Surface Using Crystal Explorer. (2023). YouTube. Retrieved January 27, 2026, from [Link]

-

Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. (2022). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]

-

Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2021). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2022). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. (2021). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scientific Research Publishing. Retrieved January 27, 2026, from [Link]

-

Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. (2018). arXiv. Retrieved January 27, 2026, from [Link]

-

Molecular electrostatic potentials (MEP) of drugs 1–4. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Phytochemical on-line screening and in silico study of Helianthemum confertum: antioxidant activity, DFT, MD simulation, ADME/T analysis, and xanthine oxidase binding. (2022). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. (2015). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

ubiquity of B3LYP/6-31G. (2016). Reddit. Retrieved January 27, 2026, from [Link]

-

Thiomorpholine. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

Sources

- 1. Structural Characterization of this compound, a Precursor in Medicinal Chemistry [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. nepjol.info [nepjol.info]

- 7. mdpi.com [mdpi.com]

- 8. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 10. reddit.com [reddit.com]

- 11. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]

- 12. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Integrated DFT Study of CO2 Capture and Utilization in Gingerol Extraction Using Choline Chloride–Lactic Acid Deep Eutectic Solvent | MDPI [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. worldscientific.com [worldscientific.com]

- 17. researchgate.net [researchgate.net]

- 18. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. jchemrev.com [jchemrev.com]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-(4-Nitrophenyl)thiomorpholine via Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

The synthesis of heteroaromatic compounds is a cornerstone of medicinal chemistry and drug development. Among these, 4-(4-nitrophenyl)thiomorpholine stands out as a critical precursor for a wide range of pharmacologically active agents, including kinase inhibitors, antimigraine drugs, and antimycobacterial agents.[1][2] Its utility lies in the subsequent reduction of the nitro group to an amine, which serves as a versatile handle for further molecular elaboration. The thiomorpholine moiety itself is a valuable replacement for morpholine, offering increased lipophilicity and introducing a "soft spot" for metabolism via sulfur oxidation.[1]

This document provides a detailed, field-proven protocol for the synthesis of this compound using a nucleophilic aromatic substitution (SNAr) reaction. This method is robust, high-yielding, and scalable. We will delve into the mechanistic underpinnings of the SNAr pathway, the causal logic behind each step of the protocol, and the critical safety considerations necessary for a successful and safe synthesis.

The SNAr Mechanism: An Overview

Nucleophilic aromatic substitution is a powerful class of reactions for functionalizing aromatic rings. Unlike the more familiar SN1 and SN2 reactions that occur at sp³-hybridized carbon centers, the SNAr reaction targets an sp²-hybridized carbon within an aromatic ring. The reaction proceeds not by a direct backside attack (which is sterically impossible) but via a two-step addition-elimination mechanism .[3][4]

Key Requirements for a Successful SNAr Reaction:

-

An Activated Aromatic Ring: The aromatic ring must be rendered electron-deficient, or "activated," by the presence of strong electron-withdrawing groups (EWGs). The nitro group (-NO₂) is an exemplary activator.

-

Strategic Placement of EWGs: The EWG must be positioned ortho or para to the leaving group.[5] This geometry is crucial as it allows the EWG to stabilize the negative charge of the reaction intermediate through resonance. Meta-positioning does not provide this stabilization, resulting in significantly lower reactivity.[3]

-

A Good Leaving Group: Typically, a halide (F, Cl, Br, I) serves as the leaving group. While counterintuitive based on bond strength, fluorine is often the best leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's powerful inductive electron-withdrawing effect.[6]

-

A Strong Nucleophile: The attacking species must be a potent nucleophile, such as a secondary amine (thiomorpholine in this case), capable of attacking the electron-poor aromatic ring.

The reaction pathway involves the initial attack of the nucleophile on the carbon atom bearing the leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex , where the aromaticity of the ring is temporarily disrupted.[3][5] The negative charge is delocalized across the ring and, critically, onto the ortho/para-positioned nitro group. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.

Caption: The SNAr Addition-Elimination Mechanism.

Detailed Synthesis Protocol

This protocol is adapted from a validated synthesis of this compound, which demonstrates a high yield (95%).[1] The reaction utilizes 4-fluoronitrobenzene as the electrophile, thiomorpholine as the nucleophile, and triethylamine (TEA) as a base in acetonitrile.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. | Notes |

| 4-Fluoronitrobenzene | C₆H₄FNO₂ | 141.10 | 1.41 g | 10.0 | 1.0 | Electrophile |

| Thiomorpholine | C₄H₉NS | 103.19 | 1.14 g (1.08 mL) | 11.0 | 1.1 | Nucleophile |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.52 g (2.09 mL) | 15.0 | 1.5 | Base |

| Acetonitrile (ACN) | CH₃CN | 41.05 | 40 mL | - | - | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~180 mL | - | - | Extraction Solvent |

| Deionized Water | H₂O | 18.02 | ~50 mL | - | - | For Work-up |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - | - | Drying Agent |

Required Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Reflux condenser

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Filter funnel and filter paper

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoronitrobenzene (1.41 g, 10.0 mmol). Add acetonitrile (40 mL) and stir until the solid dissolves.

-

Addition of Reagents: To the stirred solution, add thiomorpholine (1.14 g, 11.0 mmol, 1.1 eq) followed by triethylamine (1.52 g, 15.0 mmol, 1.5 eq).

-

Reaction Execution: Attach a reflux condenser to the flask. Place the assembly in a heating mantle and heat the reaction mixture to 85 °C. Maintain stirring at this temperature for 12 hours.

-

Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material.

-

-

Work-up and Extraction: After 12 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Add 50 mL of deionized water to the flask. Transfer the entire mixture to a 250 mL separatory funnel.

-

Extract the aqueous mixture with ethyl acetate (3 x 60 mL). Combine the organic layers.

-

Scientist's Note: The product is organic-soluble. This extraction separates the product from the inorganic salts (triethylammonium fluoride) and any remaining water-soluble reagents.

-

-

Drying and Isolation: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product as a yellow solid.

-

Expected Yield: Based on literature, a yield of approximately 2.14 g (95%) can be expected.[1]

-

-

Purification and Characterization: The resulting solid is often of high purity. For analytical purposes or to obtain crystals, the product can be recrystallized from ethanol. The melting point of the pure compound is reported as 142 °C.[2] The product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure.[1]

Safety and Hazard Management

Chemical synthesis requires rigorous adherence to safety protocols. The reagents used in this procedure possess significant hazards.

-

1-Chloro-4-nitrobenzene / 4-Fluoronitrobenzene: These reagents are toxic if swallowed, inhaled, or in contact with skin.[8][9] They are suspected of causing genetic defects and cancer.[8][9][10] All handling must be performed in a certified chemical fume hood.

-

Thiomorpholine: Thiomorpholine is a flammable liquid and is harmful if swallowed. It can cause skin and eye irritation.

-

Triethylamine (TEA): TEA is a corrosive and flammable liquid with a strong odor. It can cause severe skin burns and eye damage.

-

Acetonitrile (ACN): Acetonitrile is a flammable liquid and is toxic if ingested or absorbed through the skin.

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[9][10]

-

Ventilation: Perform the entire experiment in a well-ventilated chemical fume hood to avoid inhalation of toxic vapors and dust.[8][11]

-

Handling: Avoid all direct contact with the reagents.[10][11] Use a spatula and weigh solids on weighing paper within the fume hood.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional guidelines. Do not pour waste down the drain.

References

-

Palme, P. R., & Wölfl, S. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]

-

Palme, P. R. (2024). Structural Characterization of this compound, a Precursor in Medicinal Chemistry. ResearchGate. [Link]

-

Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1137. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Various Authors. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Wang, L. J., et al. (2012). (PDF) 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

-

Various Authors. Nucleophilic aromatic substitution. Wikipedia. [Link]

- Liu, C. (2021). Synthesis method of 4-(4-aminophenyl)-3-morpholinone.

-

Oakwood Chemical. (2024). 1-Chloro-4-nitrobenzene Safety Data Sheet. [Link]

-

Kirby, A. J., & Jencks, W. P. (1965). Base Catalysis of the Reaction of Secondary Amines with p-Nitrophenyl Phosphate. Kinetic Evidence for an Addition Intermediate in Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Fisher Scientific. Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]

-

Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]

-

Gbayo, T., et al. (2017). Mechanism of nucleophilic substitution reactions of 4-(4´-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. ResearchGate. [Link]

-

Wiebe, D., et al. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

-

Beil, S. B., et al. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

-

Unknown Author. (Year). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Journal of Drug Delivery and Therapeutics. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Aromatic Nucleophilic Substitution [fishersci.co.uk]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 8. fishersci.com [fishersci.com]